molecular formula C9H16N2O6S B152601 2-Amino-4-hydroxyethylaminoanisole sulfate CAS No. 83763-48-8

2-Amino-4-hydroxyethylaminoanisole sulfate

Cat. No.: B152601
CAS No.: 83763-48-8
M. Wt: 280.30 g/mol
InChI Key: GWHLYFOWAINYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxyethylaminoanisole sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O6S and its molecular weight is 280.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cosmetic and Hair Dye Industry

2-Amino-4-hydroxyethylaminoanisole sulfate is primarily known for its application in the cosmetic industry, particularly as a coupling agent in oxidative hair dye formulations. The safety of this compound and its salt form has been reviewed extensively, taking into consideration both animal and human data. The Cosmetic Ingredient Review Expert Panel concluded that these compounds are safe for use in oxidative hair dye formulations. However, it's crucial to note that they should not be used in cosmetic products where N-nitroso compounds may form, indicating a potential for specific chemical reactions that could lead to safety concerns (Burnett et al., 2013).

Potential Safety and Carcinogenic Concerns

While not directly linked to the specific compound this compound, related compounds such as 2,4-Diaminoanisole sulfate have been used as components in permanent hair and fur dye formulations. There's a highlighted concern regarding the potential human exposure to these compounds through dermal contact and inhalation. It is considered to be reasonably anticipated as a human carcinogen, suggesting the need for cautious handling and further research into its safety profile and potential risks (Report on carcinogens: carcinogen profiles, 2020).

Mechanism of Action

In permanent hair dye products, 2-Amino-4-hydroxyethylaminoanisole sulfate enters the hair where it reacts with other compounds to form the dye compound that colors the hair . The exact color obtained will depend on the other ingredients that are used in the hair dye preparation and the starting color of the hair .

Biochemical Analysis

Biochemical Properties

5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate plays a crucial role in biochemical reactions, particularly in the context of hair dye formulations. It interacts with various enzymes and proteins involved in oxidative reactions. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of colored compounds that bind to the hair shaft. This interaction involves enzymes such as peroxidases, which facilitate the oxidation process .

Cellular Effects

The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate on cells are primarily observed in keratinocytes, the predominant cell type in the epidermis. The compound influences cell function by altering cell signaling pathways and gene expression related to pigmentation. It has been shown to affect the expression of genes involved in melanin synthesis, thereby impacting cellular metabolism and the overall pigmentation process .

Molecular Mechanism

At the molecular level, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, leading to its oxidation and subsequent formation of colored intermediates. These intermediates can bind to keratin in the hair shaft, resulting in a permanent color change. Additionally, the compound may inhibit or activate specific enzymes involved in melanin synthesis, further influencing pigmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of pigmentation and gene expression .

Dosage Effects in Animal Models

The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate vary with different dosages in animal models. At low doses, the compound effectively induces pigmentation without significant adverse effects. At higher doses, toxic effects such as skin irritation and allergic reactions have been observed. These threshold effects highlight the importance of dosage regulation in cosmetic formulations .

Metabolic Pathways

5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is involved in metabolic pathways related to oxidative reactions. The compound interacts with enzymes such as peroxidases and catalases, which facilitate its oxidation and subsequent formation of colored intermediates. These intermediates can further participate in metabolic flux, affecting the levels of various metabolites involved in pigmentation .

Transport and Distribution

Within cells and tissues, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in the hair shaft, where it exerts its coloring effects. Additionally, its distribution within the epidermis can influence the overall pigmentation process .

Subcellular Localization

The subcellular localization of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is primarily within the keratinocytes of the epidermis. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function in pigmentation processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-4-hydroxyethylaminoanisole sulfate involves the reaction of 2-methoxy-5-nitroaniline with ethylene diamine followed by reduction and sulfation.", "Starting Materials": [ "2-methoxy-5-nitroaniline", "ethylene diamine", "sodium borohydride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 2-methoxy-5-nitroaniline is reacted with ethylene diamine in ethanol at reflux temperature to form 2-amino-4-methoxy-5-nitroaniline.", "Step 2: 2-amino-4-methoxy-5-nitroaniline is reduced with sodium borohydride in ethanol to form 2-amino-4-methoxyaniline.", "Step 3: 2-amino-4-methoxyaniline is reacted with sulfuric acid and water to form 2-amino-4-hydroxyaniline sulfate.", "Step 4: 2-amino-4-hydroxyaniline sulfate is reacted with ethylene diamine in ethanol to form 2-amino-4-hydroxyethylaminoanisole sulfate." ] }

CAS No.

83763-48-8

Molecular Formula

C9H16N2O6S

Molecular Weight

280.30 g/mol

IUPAC Name

(3-azaniumyl-4-methoxyphenyl)-(2-hydroxyethyl)azanium;sulfate

InChI

InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4)

InChI Key

GWHLYFOWAINYAH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)[NH2+]CCO)[NH3+].[O-]S(=O)(=O)[O-]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

2-amino-4-hydroxyethylaminoanisole
2-amino-4-hydroxyethylaminoanisole sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-hydroxyethylaminoanisole sulfate
Reactant of Route 2
Reactant of Route 2
2-Amino-4-hydroxyethylaminoanisole sulfate
Reactant of Route 3
Reactant of Route 3
2-Amino-4-hydroxyethylaminoanisole sulfate
Reactant of Route 4
Reactant of Route 4
2-Amino-4-hydroxyethylaminoanisole sulfate
Reactant of Route 5
Reactant of Route 5
2-Amino-4-hydroxyethylaminoanisole sulfate
Reactant of Route 6
Reactant of Route 6
2-Amino-4-hydroxyethylaminoanisole sulfate
Customer
Q & A

Q1: What is the main application of 2-Amino-4-hydroxyethylaminoanisole sulfate and what safety concerns have been raised?

A: this compound is primarily used as a coupling agent in oxidative hair dyes. [, ] While generally considered safe for this purpose, it has been identified as a potential allergen that can cause contact dermatitis in some individuals. [] Additionally, there are concerns regarding its potential to form N-nitroso compounds, which are known carcinogens, under certain conditions. []

Q2: What makes this compound a suitable coupling agent in hair dyes?

A2: Although the provided abstracts do not delve into the specific chemical mechanisms of how this compound functions as a coupling agent, its structure suggests it can participate in oxidation and coupling reactions typical of permanent hair dyes. These reactions involve the interaction of this compound with other dye intermediates in the presence of an oxidizing agent to create larger, colored molecules that bind to hair proteins.

Q3: Are there any regulatory efforts focusing on this compound?

A: Yes, the safety of this compound is being reviewed by regulatory bodies. One abstract mentions COLIPA (now Cosmetics Europe), a European trade association representing the cosmetics industry. [] Their involvement suggests an ongoing assessment of this compound's safety profile and its use in cosmetic products within a regulatory framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.